メグルミン

概要

説明

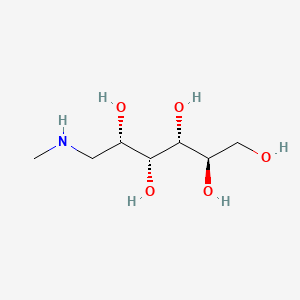

メグルミン、別名N-メチル-D-グルカミンは、グルコースから誘導された糖アルコールです。それはアミノ基修飾を含み、しばしば医薬品の賦形剤として使用されます。 メグルミンは、ジアトリゾエートメグルミン、ヨータラメートメグルミン、およびヨジパミドメグルミンなどの造影剤におけるヨウ素化化合物との併用で一般的に使用されます .

科学的研究の応用

Meglumine, also known as N-methyl-D-glucamine, is a compound with a variety of applications, primarily in the pharmaceutical and medical fields. It is often used as an excipient to improve drug absorption and solubility, and it has also been explored for its potential therapeutic effects .

Pharmaceutical Applications

Drug Formulation

Meglumine is frequently used as a counterion in pharmaceutical formulations to form salts with active pharmaceutical ingredients, enhancing their solubility and bioavailability .

It can significantly enhance the aqueous solubility of certain drugs, such as topiramate (TPM), making it easier to formulate intravenous solutions .

In drug cocktails, meglumine can facilitate the co-administration of TPM with other antiseizure medications for treating conditions like status epilepticus .

Case Study: Topiramate Solubility

Research has demonstrated that meglumine markedly improves the aqueous solubility of TPM, outperforming other solubilizing agents like sulfobutylether-β-cyclodextrin . This enhancement is crucial for developing easy-to-use intravenous formulations of TPM, particularly beneficial in emergency situations like status epilepticus where rapid drug delivery is essential .

Contrast Agents

Meglumine is a component of contrast media used in magnetic resonance imaging (MRI). For instance, gadoterate meglumine is employed to enhance the visibility of internal structures during MRI scans .

Safety Profile of Gadoterate Meglumine

A comprehensive review of clinical trials, postmarketing studies, and pharmacovigilance data indicates a very low incidence of adverse drug reactions (ADRs) with gadoterate meglumine. This supports its favorable benefit-risk ratio .

Therapeutic Potential

Metabolic Syndrome and Diabetes

Preclinical studies suggest that meglumine may have protective effects against features of metabolic syndrome and diabetes .

Oral administration of meglumine has shown promise in improving glycemic control, reducing plasma and liver triglycerides, and ameliorating diabetic nephropathy in murine models .

Meglumine increases steady-state SNARK levels, an AMPK-related enzyme, which may contribute to improved glucose uptake by the liver and muscle .

Case Study: Effects on Diabetic Mice

In a study using KK.Cg-Ay/J mice (a model for type II diabetes), meglumine treatment led to better glucose tolerance, lower fasting glucose levels, and reduced triglyceride levels in the liver and blood serum . The study also found that meglumine lessened the severity of nephropathy associated with diabetes, as evidenced by lower kidney weights and improved kidney pathology scores .

Leishmaniasis Treatment

Meglumine antimoniate is a primary medication for treating leishmaniasis, a parasitic disease . Studies have explored the effectiveness of shorter treatment durations with meglumine antimoniate in regions with low resistance to the drug .

In combination with β-cyclodextrin, meglumine antimoniate has shown enhanced antimony flux across the skin, suggesting improved drug delivery and absorption .

Efficacy of Short-Course Treatment

Research in Iran indicated that treating visceral leishmaniasis (VL) with meglumine antimoniate for one week after defervescence was non-inferior to the standard 28-day course. This shorter treatment duration could reduce the overall treatment burden and potential side effects for patients .

Other Applications

Visceral Leishmaniasis Treatment

Meglumine antimoniate is the first-line treatment for visceral leishmaniasis . A study evaluated the effectiveness of a shorter treatment duration in regions with low levels of resistance to Glucantime, revealing that a one-week treatment after defervescence was non-inferior to the standard 28-day course for patients who responded to antimonial therapy .

Cost-Effectiveness Analysis

A study on the cost-effectiveness of meglumine antimoniate versus miltefosine for treating cutaneous leishmaniasis (CL) employed a Monte Carlo simulation model to compare the outcomes of different treatment interventions .

作用機序

メグルミンは、主に他の分子との相互作用を通じてその効果を発揮します。造影剤では、メグルミンはヨウ素化化合物の溶解度と安定性を高め、画像化技術での使用を促進します。 関与する分子標的と経路には、有効な医薬品成分の安定化とそのバイオアベイラビリティの向上などがあります .

6. 類似の化合物との比較

メグルミンは、ソルビトールやグルコサミンなどの他の糖アルコールやアミノ糖と比較されることがよくあります。

類似の化合物:

ソルビトール: メグルミンと同様に、ソルビトールはグルコースから誘導され、さまざまな医薬品および工業用途で使用されています。メグルミンは、溶解度と安定性の特性を高めるアミノ基を含んでいるという追加の利点があります。

独自性: メグルミンは、糖アルコール骨格とアミノ基修飾の独自の組み合わせにより、有効な医薬品成分の溶解度と安定性を向上させる上で特に効果的です。 画像化技術の造影剤での使用は、それを他の類似の化合物からさらに区別しています .

生化学分析

Biochemical Properties

Meglumine’s biochemical properties are largely due to its structure as a sugar alcohol with an amino group modification This allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Meglumine has been shown to have protective effects against features of metabolic syndrome and type II diabetes . It can improve blood glucose uptake by liver and muscle in a manner associated with upregulation of the AMPK-related enzyme SNARK . This suggests that Meglumine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to increase steady-state SNARK levels in a dose-dependent manner more potently than sorbitol , suggesting it may exert its effects at the molecular level through enzyme activation

Temporal Effects in Laboratory Settings

In laboratory settings, Meglumine has been shown to enhance muscle stamina and limit weight gain over time . Detailed information on Meglumine’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

準備方法

合成経路と反応条件: メグルミンは、グルコースとメチルアミンを反応させることによって合成できます。

工業的生産方法: 工業的な設定では、メグルミンはD-グルコースとメチルアミンを制御された条件下で反応させることによって製造されます。 反応は通常、水溶液中で起こり、生成物は結晶化または他の分離技術によって精製されます .

化学反応の分析

反応の種類: メグルミンは、以下を含むさまざまな化学反応を起こします。

酸化: メグルミンは、対応するカルボン酸を形成するように酸化できます。

還元: アルコール誘導体を形成するように還元できます。

置換: メグルミンは、アミノ基が他の官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬が置換反応で使用されます。

主要な製品:

酸化: カルボン酸。

還元: アルコール誘導体。

類似化合物との比較

Sorbitol: Like meglumine, sorbitol is derived from glucose and is used in various pharmaceutical and industrial applications. meglumine has the added advantage of containing an amino group, which enhances its solubility and stability properties.

Glucosamine: Another amino sugar, glucosamine is used primarily in dietary supplements for joint health.

Uniqueness: Meglumine’s unique combination of a sugar alcohol backbone with an amino group modification makes it particularly effective in enhancing the solubility and stability of active pharmaceutical ingredients. Its use in contrast media for imaging techniques further distinguishes it from other similar compounds .

生物活性

Meglumine is a compound primarily known for its role as an excipient in pharmaceuticals, particularly in enhancing drug solubility and absorption. However, emerging research has begun to unveil its potential biological activities, particularly in metabolic regulation, anti-inflammatory effects, and muscle function enhancement. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of meglumine.

-

Oxidative Stress Reduction :

In vitro studies indicate that meglumine can mitigate oxidative damage in human fibroblasts under high-glucose conditions, promoting cell survival and migration. This effect is attributed to its structural similarity with sorbitol, which stimulates SNARK (Ste20/Snark-related kinase) levels, enhancing glucose uptake in muscle cells . -

Glycemic Control :

Preclinical studies have demonstrated that long-term administration of meglumine improves glycemic control and reduces plasma triglycerides in diabetic mouse models (KK.Cg-Ay/J). Mice treated with 18 mM of meglumine exhibited significant improvements in metabolic parameters compared to untreated controls . -

Anti-inflammatory Effects :

High-dose oral administration of meglumine has shown promise in reducing pro-inflammatory cytokines and cell adhesion molecules in activated monocytes. This suggests a potential role in managing inflammatory conditions .

Table 1: Summary of Key Studies on Meglumine

| Study | Objective | Findings | Model |

|---|---|---|---|

| PLOS ONE (2014) | Assess effects on metabolic syndrome | Meglumine increased SNARK expression and improved muscle function | Murine C2C12 myoblasts |

| PLOS ONE (2019) | Evaluate anti-inflammatory properties | Reduced secretion of inflammatory markers; no adverse effects on longevity | Swiss mice |

| PLOS ONE (2024) | Meta-analysis on Ginkgolide Meglumine efficacy | Improved clinical outcomes in acute ischemic stroke patients | 2362 patients across 25 studies |

| PubMed (2017) | Safety profile of gadoterate meglumine | Excellent safety record; low incidence of adverse events | 35,499 patients undergoing MRI |

Clinical Applications

- Diabetes Management : The ability of meglumine to enhance glucose uptake and improve metabolic parameters positions it as a potential adjunct therapy for diabetes management.

- Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating conditions characterized by chronic inflammation.

- Muscle Function : The stimulation of SNARK may also indicate benefits for muscle stamina and function, particularly in populations at risk for metabolic disorders.

Safety Profile

Recent observational studies have indicated that the safety profile of gadoterate meglumine (a derivative used as a contrast agent) is robust, with minimal adverse effects reported among a large cohort. Serious adverse events were rare, reinforcing the compound's safety for clinical use .

特性

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023244 | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6284-40-8 | |

| Record name | N-Methyl-D-glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglumine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。